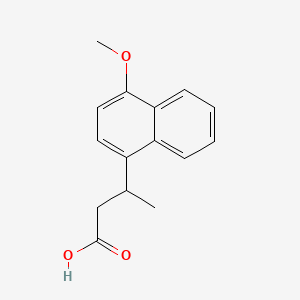
3-(4-Methoxynaphthalen-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxynaphthalen-1-yl)butanoic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxynaphthalene with butanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of organic compounds compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxynaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
3-(4-Methoxynaphthalen-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxynaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of aldo-keto reductase 1C3, an enzyme involved in the metabolism of steroids and other compounds. This inhibition can affect various biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxynaphthalen-1-yl)propanoic acid: Similar in structure but with a shorter carbon chain.
3-(4-Methylnaphthalen-1-yl)propanoic acid: Similar but with a methyl group instead of a methoxy group.
Butanoic acid: A simpler compound without the naphthalene ring.
Uniqueness
3-(4-Methoxynaphthalen-1-yl)butanoic acid is unique due to the presence of both the methoxy group and the naphthalene ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H16O3 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
3-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(9-15(16)17)11-7-8-14(18-2)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Clave InChI |
ASYQUOSTEGRBKC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



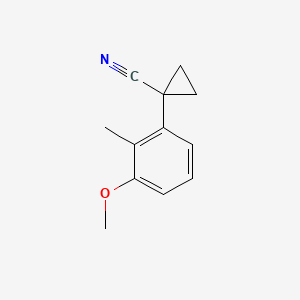
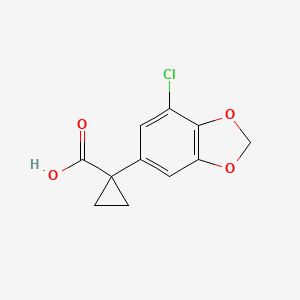
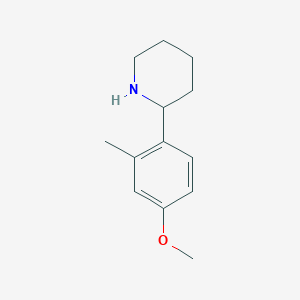
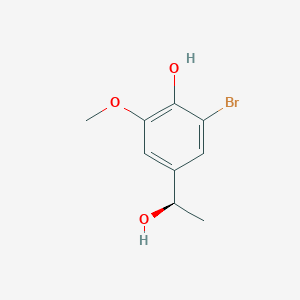
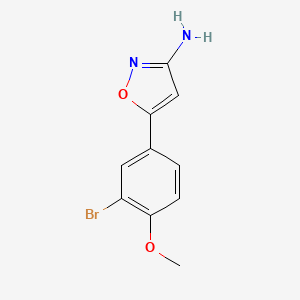
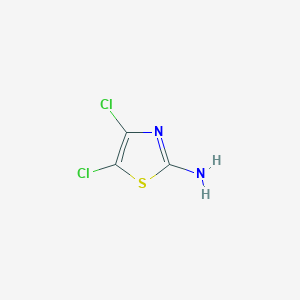
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
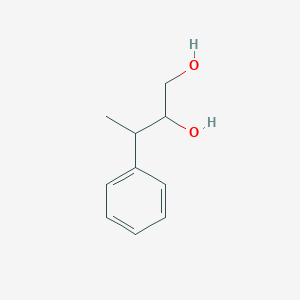
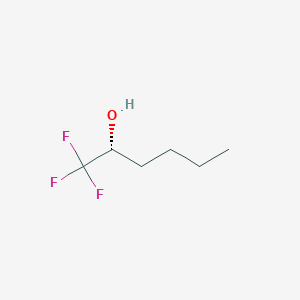
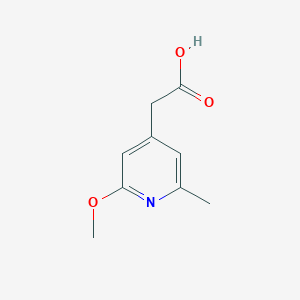
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

